molecular formula C7H14ClNO B2788741 4-Azaspiro[2.5]octan-6-ol;hydrochloride CAS No. 2243512-60-7

4-Azaspiro[2.5]octan-6-ol;hydrochloride

Cat. No.: B2788741
CAS No.: 2243512-60-7
M. Wt: 163.65
InChI Key: DYTFFKXDSDZLQG-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octan-6-OL hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octan-6-OL hydrochloride typically involves the reaction of a suitable azaspiro compound with hydrochloric acid. One common method involves the cyclization of a precursor compound under acidic conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of 4-Azaspiro[2.5]octan-6-OL hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octan-6-OL hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .

Scientific Research Applications

4-Azaspiro[2.5]octan-6-OL hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octan-6-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[2.5]octan-4-OL hydrochloride
  • 6-Azaspiro[3.4]octan-1-OL hydrochloride
  • 2-Azaspiro[3.4]octane

Uniqueness

4-Azaspiro[2.5]octan-6-OL hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

4-azaspiro[2.5]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-1-2-7(3-4-7)8-5-6;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFFKXDSDZLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NCC1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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